![molecular formula C14H15F2NO B2452783 1-[3-[(3,4-Difluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2196447-01-3](/img/structure/B2452783.png)
1-[3-[(3,4-Difluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[(3,4-Difluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one is a synthetic compound that has gained significant attention in the field of scientific research. It is commonly referred to as DFMP and belongs to the class of enone compounds. DFMP has been studied for its potential use in various research applications due to its unique chemical properties.
Mechanism of Action
DFMP exerts its effects through the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of nuclear factor kappa B (NF-κB) signaling pathways. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. NF-κB is a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
DFMP has been found to exhibit anti-inflammatory and analgesic effects by reducing the production of prostaglandins through the inhibition of COX-2. DFMP has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using DFMP in lab experiments is its ability to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. Another advantage is its ability to induce apoptosis in cancer cells, making it a potential candidate for the treatment of various types of cancer. One limitation of using DFMP in lab experiments is its potential toxicity, which needs to be further studied.
Future Directions
There are several future directions for the study of DFMP. One potential direction is the further exploration of its anti-inflammatory and analgesic effects, which could lead to the development of new treatments for various inflammatory diseases. Another potential direction is the further exploration of its anti-cancer effects, which could lead to the development of new cancer treatments. Additionally, the potential toxicity of DFMP needs to be further studied to ensure its safety for use in humans.
Synthesis Methods
DFMP can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base catalyst. DFMP can also be synthesized through the reaction of 3,4-Difluorobenzaldehyde with pyrrolidine and propenone.
Scientific Research Applications
DFMP has been studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. DFMP has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-[3-[(3,4-difluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO/c1-2-14(18)17-6-5-11(9-17)7-10-3-4-12(15)13(16)8-10/h2-4,8,11H,1,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNASFLKVKKRAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)CC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(3,4-Difluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.